molecular formula C23H22O5 B12202120 (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12202120
M. Wt: 378.4 g/mol
InChI Key: DJWSVTKDCXLXPE-JLIDKRJHSA-N
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Description

The compound (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxyphenyl group, and a dimethylpropanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the use of a Wittig reaction or a similar olefination process to introduce the methoxyphenyl group.

    Esterification: The final step involves the esterification of the benzofuran derivative with 2,2-dimethylpropanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives.

Biology

Medicine

Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

Industry

The compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate lies in its combination of a benzofuran core with a methoxyphenyl group and a dimethylpropanoate ester. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in scientific research.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H22O5/c1-23(2,3)22(25)27-16-12-13-17-20(14-16)28-19(21(17)24)11-7-9-15-8-5-6-10-18(15)26-4/h5-14H,1-4H3/b9-7+,19-11-

InChI Key

DJWSVTKDCXLXPE-JLIDKRJHSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2

Origin of Product

United States

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